PHA-793887

Catalog No.
S539350
CAS No.
718630-59-2
M.F
C19H31N5O2
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-793887

CAS Number

718630-59-2

Product Name

PHA-793887

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]-3-methylbutanamide

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25)

InChI Key

HUXYBQXJVXOMKX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

PHA793887; PHA 793887; PHA-793887.

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C

The exact mass of the compound N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide is 361.24778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-793887 (CAS 718630-59-2) is an ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor characterized by a distinctive pyrrolo[3,4-c]pyrazole scaffold . In procurement contexts, it is primarily sourced as a chemical probe for oncology and cell-cycle research, offering single-digit nanomolar affinity for CDK2, CDK5, and CDK7 (IC50s of 8 nM, 5 nM, and 10 nM, respectively) . Compared to early-generation purine-based inhibitors, PHA-793887 provides a highly defined mechanism of action that arrests the cell cycle at G1/S and G2/M transitions by inhibiting retinoblastoma (Rb) and nucleophosmin phosphorylation at sub-micromolar doses . Its reliable solubility in DMSO (up to 2 mg/mL) and stability under standard ultra-low temperature storage make it a highly processable standard for complex in vitro and in vivo models .

Substituting PHA-793887 with older, generic CDK inhibitors like Roscovitine or Flavopiridol frequently compromises assay reproducibility and introduces unacceptable off-target variables into sensitive laboratory workflows [1]. Roscovitine requires micromolar concentrations to achieve CDK inhibition, which significantly increases the DMSO solvent burden in cell cultures, risking solvent-induced cytotoxicity and formulation precipitation . Conversely, while Flavopiridol offers comparable potency, its flavonoid chemotype exhibits known off-target inhibition of EGFR and PKA, and induces confounding cellular responses such as endoplasmic reticulum (ER) stress and autophagy . Furthermore, utilizing closely related pyrrolo-pyrazole analogs like Milciclib (PHA-848125) shifts the selectivity profile strictly toward CDK2 and TRKA (IC50 = 45 nM and 53 nM), failing to replicate the balanced, multi-CDK (CDK2/5/7) suppression required for comprehensive transcriptional and cell-cycle pathway modeling [2].

Formulation Compatibility: Solvent Burden Reduction vs. Roscovitine

In comparative biochemical profiling, PHA-793887 demonstrates profound potency advantages over standard purine-based inhibitors like Roscovitine, directly impacting formulation requirements for cell-based assays . While Roscovitine requires high concentrations to inhibit CDK2 and CDK5, PHA-793887 achieves the same effect in the single-digit nanomolar range, drastically reducing the required API mass and corresponding DMSO solvent volume .

Evidence DimensionCDK2 / CDK5 Inhibition Potency (IC50) and corresponding solvent requirement
Target Compound DataPHA-793887: CDK2 IC50 = 8 nM; CDK5 IC50 = 5 nM
Comparator Or BaselineRoscovitine: CDK2 IC50 = 700 nM; CDK5 IC50 = 200 nM
Quantified Difference87-fold (CDK2) and 40-fold (CDK5) greater potency for PHA-793887, enabling sub-micromolar dosing.
ConditionsCell-free ATP-competitive kinase assays and subsequent in vitro cell culture formulation.

Minimizes DMSO solvent volumes in sensitive cell cultures, preventing solvent-induced artifacts and improving overall assay reproducibility.

Assay Reproducibility: Elimination of EGFR/PKA Off-Target Interference

A critical procurement differentiator for PHA-793887 is its clean selectivity profile compared to the broad-spectrum standard, Flavopiridol. Flavopiridol's flavonoid structure is prone to promiscuous binding, leading to documented off-target inhibition of EGFR and PKA, as well as the induction of ER stress . In contrast, the pyrrolo[3,4-c]pyrazole scaffold of PHA-793887 avoids these specific off-target interactions, ensuring that observed cellular phenotypes are driven strictly by CDK inhibition [1].

Evidence DimensionOff-target kinase binding and stress induction
Target Compound DataPHA-793887: >6-fold selective for CDK2/5/7 over other CDKs; no reported EGFR/PKA activity or ER stress induction.
Comparator Or BaselineFlavopiridol: Known inhibition of EGFR and PKA; induces autophagy and ER stress.
Quantified DifferenceComplete avoidance of EGFR/PKA-driven false positives and ER stress artifacts.
ConditionsBroad-spectrum kinase profiling and cellular phenotypic screening.

Ensures that downstream readouts (e.g., apoptosis, cell cycle arrest) are strictly CDK-dependent, preventing wasted resources on false-positive signal transduction data.

Workflow Efficiency: Balanced Pan-CDK Coverage vs. Selective Analogs

When selecting within the pyrrolo-pyrazole class, buyers must distinguish between pan-CDK and selective profiles. PHA-848125 (Milciclib) is heavily skewed toward CDK2, making it unsuitable for comprehensive CDK pathway shutdown. PHA-793887, however, provides balanced, high-affinity inhibition across CDK2, CDK5, and the transcriptional regulator CDK7, allowing researchers to model multi-nodal pathway suppression with a single compound .

Evidence DimensionMulti-Target Affinity (CDK2 vs CDK7)
Target Compound DataPHA-793887: CDK2 IC50 = 8 nM; CDK7 IC50 = 10 nM (Balanced profile)
Comparator Or BaselinePHA-848125 (Milciclib): CDK2 IC50 = 45 nM; >3-fold selective for CDK2 over CDK7 (Skewed profile)
Quantified DifferencePHA-793887 provides near-equipotent <10 nM inhibition of both CDK2 and CDK7, unlike the CDK2-biased Milciclib.
ConditionsBiochemical kinase selectivity screening panels.

Allows a single procurement item to effectively model pan-CDK pathway shutdown, replacing the need to purchase and formulate multiple selective inhibitors.

Analytical Sensitivity: Sub-Micromolar Efficacy in Prolonged Clonogenic Assays

For industrial and academic oncology workflows, the utility of a positive control depends on its sustained efficacy in long-term assays. While PHA-793887 shows standard cytotoxicity in short-term leukemic cell line assays (mean IC50 of 2.9 µM), it demonstrates prolonged antiproliferative activity in colony formation assays, achieving IC50 values below 0.1 µM [1]. This sensitivity in clonogenic formats makes it an ideal, low-consumption reference standard .

Evidence DimensionAntiproliferative Assay Sensitivity (Short-term vs. Long-term)
Target Compound DataPHA-793887: Colony assay IC50 < 0.1 µM (mean: 0.08 µM)
Comparator Or BaselineStandard short-term in vitro cytotoxicity assays (IC50 range: 0.3 to 7 µM)
Quantified Difference>10-fold increase in apparent potency/sensitivity when utilized in prolonged colony formation assays.
ConditionsHuman leukemia cell line colony assays vs. standard short-term viability assays.

Provides a highly reliable, low-concentration positive control for long-term clonogenic survival assays, conserving API stock over extended studies.

E2F-Dependent Transcriptional Profiling Workflows

Due to its balanced inhibition of CDK2 and CDK7, PHA-793887 is the optimal chemical probe for studies requiring the suppression of E2F-driven gene signatures. Unlike Flavopiridol, it achieves this without inducing confounding ER stress or off-target EGFR inhibition, ensuring clean transcriptional readouts [1].

Low-Solvent Positive Controls in Clonogenic Assays

In prolonged leukemia colony formation assays, PHA-793887's sub-100 nanomolar efficacy allows it to function as a highly reliable positive control. The low dosing requirement minimizes DMSO concentrations in the culture media, preventing solvent-induced artifacts that commonly plague assays using weaker agents like Roscovitine [2].

Structural Biology and X-Ray Crystallography

As a reference pyrrolo[3,4-c]pyrazole ligand, PHA-793887 is utilized in structural biology to model inhibitor binding at the adenine region of the CDK ATP-binding site. Its distinct binding mode, which relies on the pyrazole amino group interacting with the hinge region, provides a critical structural comparator against standard purine or flavonoid scaffolds [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.24777525 Da

Monoisotopic Mass

361.24777525 Da

Heavy Atom Count

26

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MKS45S912B

Wikipedia

Pha-793887

Dates

Last modified: 08-15-2023
1: Massard C, Soria JC, Anthoney DA, Proctor A, Scaburri A, Pacciarini MA, Laffranchi B, Pellizzoni C, Kroemer G, Armand JP, Balheda R, Twelves CJ. A first in man, phase I dose-escalation study of PHA-793887, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors. Cell Cycle. 2011 Mar 15;10(6):963-70. Epub 2011 Mar 15. PubMed PMID: 21368575.
2: Zoubir M, Flament C, Gdoura A, Bahleda R, Litvinova E, Soumelis V, Conforti R, Viaud S, Soria JC, Kroemer G, Zitvogel L, Chaput N. An inhibitor of cyclin-dependent kinases suppresses TLR signaling and increases the susceptibility of cancer patients to herpesviridae. Cell Cycle. 2011 Jan 1;10(1):118-26. Epub 2011 Jan 1. PubMed PMID: 21200142.
3: Iorio F, Bosotti R, Scacheri E, Belcastro V, Mithbaokar P, Ferriero R, Murino L, Tagliaferri R, Brunetti-Pierri N, Isacchi A, di Bernardo D. Discovery of drug mode of action and drug repositioning from transcriptional responses. Proc Natl Acad Sci U S A. 2010 Aug 17;107(33):14621-6. doi: 10.1073/pnas.1000138107. Epub 2010 Aug 2. PubMed PMID: 20679242; PubMed Central PMCID: PMC2930479.
4: Locatelli G, Bosotti R, Ciomei M, Brasca MG, Calogero R, Mercurio C, Fiorentini F, Bertolotti M, Scacheri E, Scaburri A, Galvani A, Pesenti E, De Baere T, Soria JC, Lazar V, Isacchi A. Transcriptional analysis of an E2F gene signature as a biomarker of activity of the cyclin-dependent kinase inhibitor PHA-793887 in tumor and skin biopsies from a phase I clinical study. Mol Cancer Ther. 2010 May;9(5):1265-73. doi: 10.1158/1535-7163.MCT-09-1163. Epub 2010 Apr 27. PubMed PMID: 20423997.
5: Alzani R, Pedrini O, Albanese C, Ceruti R, Casolaro A, Patton V, Colotta F, Rambaldi A, Introna M, Pesenti E, Ciomei M, Golay J. Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models. Exp Hematol. 2010 Apr;38(4):259-269.e2. doi: 10.1016/j.exphem.2010.02.004. Epub 2010 Feb 16. PubMed PMID: 20167248.
6: Brasca MG, Albanese C, Alzani R, Amici R, Avanzi N, Ballinari D, Bischoff J, Borghi D, Casale E, Croci V, Fiorentini F, Isacchi A, Mercurio C, Nesi M, Orsini P, Pastori W, Pesenti E, Pevarello P, Roussel P, Varasi M, Volpi D, Vulpetti A, Ciomei M. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing. Bioorg Med Chem. 2010 Mar 1;18(5):1844-53. doi: 10.1016/j.bmc.2010.01.042. Epub 2010 Jan 25. PubMed PMID: 20153204.

Explore Compound Types